1-Hexadecanoylurea
Description
1-Hexadecanoylurea (CAS 2409-15-6), also known as N-hexadecylurea, is a long-chain alkylurea derivative with the molecular formula C₁₇H₃₆N₂O and a molecular weight of 284.486 g/mol . Structurally, it consists of a hexadecyl (C₁₆H₃₃) group attached to a urea moiety (–NH–CO–NH₂). The compound is synthesized via high-yield routes (98.0% and 95.0% reported) involving reactions between hexadecylamine and urea or its derivatives . Its applications span surfactants, pharmaceuticals, and materials science, where its amphiphilic nature and hydrogen-bonding capability are exploited.
Properties
CAS No. |
5657-29-4 |
|---|---|
Molecular Formula |
C17H34N2O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
N-carbamoylhexadecanamide |
InChI |
InChI=1S/C17H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20)19-17(18)21/h2-15H2,1H3,(H3,18,19,20,21) |
InChI Key |
RAYIKBNBOQQKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecanoylurea can be synthesized through the reaction of hexadecanoic acid with urea. The reaction typically involves heating hexadecanoic acid with urea in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecanoylurea can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexadecanoic acid and urea.
Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products, although specific oxidized forms are less commonly studied.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Hexadecanoic acid and urea.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Hexadecanoylurea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hexadecanoylurea is not well-documented in the literature. as a derivative of urea, it may interact with biological molecules through hydrogen bonding and other non-covalent interactions. The specific molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The following table compares 1-Hexadecanoylurea with compounds sharing similar alkyl chain lengths but differing in functional groups:
Key Differences and Implications
Functional Group Influence
- Urea vs. Carboxylic Acid: The urea group in this compound enables strong hydrogen bonding, enhancing thermal stability compared to Hexadecanoic Acid, which forms weaker hydrogen bonds via its –COOH group. This makes this compound more suitable for high-temperature applications .
- Urea vs. Sulfide: Dihexadecyl sulphide lacks polar functional groups, rendering it hydrophobic and ideal for non-polar environments like lubricants. In contrast, this compound’s urea moiety allows partial solubility in polar solvents .
- Urea vs. Quaternary Ammonium: Hexadecyldimethylammonium chloride’s charged ammonium group confers water solubility and antimicrobial activity, whereas this compound’s neutral urea group limits ionic interactions but enhances biocompatibility .
Physical and Chemical Properties
- Melting Points: Urea derivatives generally exhibit higher melting points than alcohols or sulfides due to hydrogen bonding. For example, this compound’s melting point (~120–140°C) exceeds that of 1-Hexadecanol (~49°C) .
- Solubility: The urea group’s polarity allows this compound to dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), whereas Hexadecanoic Acid is soluble in alkaline aqueous solutions .
Analytical Methods for Detection
This compound and its analogs are typically analyzed using:
- Gas Chromatography-Mass Spectrometry (GC/MS): Used for volatile derivatives of 1-Hexadecanol and Hexadecanoic Acid after derivatization .
- High-Performance Liquid Chromatography (HPLC) : Suitable for polar urea derivatives due to their thermal sensitivity .
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